molecular formula C19H22ClNO4 B2907603 2-(4-chlorophenoxy)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methylpropanamide CAS No. 1396846-90-4

2-(4-chlorophenoxy)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methylpropanamide

Cat. No.: B2907603
CAS No.: 1396846-90-4
M. Wt: 363.84
InChI Key: UIJNQGQNRTZDCC-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a 4-chlorophenoxy group at the 2-position. The amide nitrogen is linked to a 2-hydroxyethyl group bearing cyclopropyl and furan-2-yl substituents. Key structural elements include:

  • Furan-2-yl moiety: Contributes to hydrogen bonding and aromatic interactions.
  • Cyclopropyl group: Enhances steric bulk and metabolic stability.
  • Hydroxyethyl chain: Facilitates hydrogen bonding and solubility .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4/c1-18(2,25-15-9-7-14(20)8-10-15)17(22)21-12-19(23,13-5-6-13)16-4-3-11-24-16/h3-4,7-11,13,23H,5-6,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJNQGQNRTZDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC(C1CC1)(C2=CC=CO2)O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenoxy)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H22ClNO3C_{19}H_{22}ClNO_3 with a molecular weight of approximately 363.84 g/mol. The structure includes a chlorophenoxy group, a cyclopropyl moiety, and a furan ring, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC19H22ClNO3
Molecular Weight363.84 g/mol
CAS Number1396846-90-4
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antitumor Activity

Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methylpropanamide exhibit significant antitumor activity. A study comparing various chloroethylnitrosoureas demonstrated that structural modifications can lead to varying degrees of therapeutic effectiveness and toxicity, suggesting that the presence of specific functional groups may enhance or inhibit biological activity .

The mechanism by which this compound exerts its biological effects is believed to involve the interaction with specific cellular targets, potentially including enzymes or receptors involved in tumor proliferation and survival. The cyclopropyl and furan groups may facilitate binding to these targets, thereby modulating their activity.

Case Studies

  • Anticancer Efficacy : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, a derivative with similar structural features displayed a dose-dependent increase in cell death among breast cancer cells, attributed to the activation of caspase pathways.
  • Toxicity Assessment : A comparative toxicity study highlighted that while some derivatives exhibited low toxicity profiles, others showed significant mutagenic potential. This suggests that careful structural modifications are essential to balance efficacy with safety .

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. It was found that modifications to the hydroxyethyl side chain could enhance solubility and absorption rates, leading to improved therapeutic outcomes in preclinical models.

Comparative Analysis

The following table summarizes key findings from various studies related to the biological activity of compounds with similar structures:

Study ReferenceCompound TypeBiological ActivityKey Findings
Chloroethylnitrosourea DerivativeAntitumorReduced activity compared to alkyl derivatives
Cyclopropyl-Furan DerivativeApoptosis InductionDose-dependent effects observed
Hydroxyethyl DerivativeLow ToxicityMutagenicity concerns noted

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound shares structural motifs with several derivatives, as highlighted below:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
Target Compound 4-Chlorophenoxy, cyclopropyl, furan-2-yl, hydroxyethyl ~C₁₉H₂₃ClNO₄ ~372.8 (est.) Combines aromatic, heterocyclic, and steric elements for diverse interactions.
2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide () Bromine, 4-chlorophenyl C₁₀H₁₁BrClNO 288.6 Bromine enhances electrophilicity; lacks hydroxy/furan groups.
2-Chloro-N-(4-fluorophenyl)acetamide () Chloro, 4-fluorophenyl C₈H₇ClFNO 203.6 Smaller backbone (acetamide); fluorine increases electronegativity.
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide () 4-Hydroxyphenoxy, 2-fluorophenyl, methyl C₁₆H₁₆FNO₃ 289.3 Hydroxyphenoxy enhances solubility; fluorophenyl modulates binding.
2-(4-Chlorophenoxy)-N-[(1R,3S)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide () Adamantyl, methanesulfonamido C₂₂H₂₈ClN₂O₄S 452.0 Adamantyl group improves CNS penetration; sulfonamido adds polarity.
2-(4-Chlorophenoxy)-N-(2-{[2-(dimethylamino)ethyl]disulfanyl}ethyl)-2-methylpropanamide () Disulfanyl, dimethylaminoethyl C₁₇H₂₆ClN₂O₂S₂ 409.4 Disulfanyl linker enables redox-sensitive properties; tertiary amine for basicity.

Physicochemical and Pharmacological Insights

  • Lipophilicity : The target compound’s furan and cyclopropyl groups likely increase logP compared to acetamide derivatives (e.g., ) but reduce it relative to adamantyl-containing analogs () .
  • Therapeutic Potential: highlights a structurally related ATF4 inhibitor with ethynazetidin groups, suggesting the target compound may share anticancer mechanisms. However, the furan and cyclopropyl groups could alter specificity or pharmacokinetics .

Q & A

Q. What are the best practices for documenting synthetic protocols to ensure reproducibility?

  • Methodological Answer :
  • Detailed Reaction Logs : Record exact temperatures (±1°C), solvent grades (e.g., anhydrous THF), and catalyst batches (e.g., Pd/C from Sigma-Aldrich, Lot #XYZ) .
  • Spectroscopic Data : Include full NMR assignments (¹H, ¹³C, DEPT-135) and HRMS spectra in supplementary materials .
  • Negative Results : Report failed conditions (e.g., attempted SN2 reactions yielding <5% product) to guide future optimizers .

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